Methyl({[(2R)-piperidin-2-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[(2R)-piperidin-2-yl]methyl})amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl({[(2R)-piperidin-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reductive amination of piperidine derivatives. For example, the reaction of glutaric dialdehyde with aniline derivatives in the presence of a ruthenium(II) catalyst can yield amine-substituted piperidines . Another method involves the hydrogenation of piperidine derivatives under specific conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2R)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl({[(2R)-piperidin-2-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl({[(2R)-piperidin-2-yl]methyl})amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl({[(2R)-piperidin-2-yl]methyl})amine can be compared with other piperidine derivatives:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
N-methylpiperidine: Similar in structure but with different reactivity and applications.
Piperidine-2-carboxylic acid: Used in the synthesis of pharmaceuticals and other biologically active compounds.
These compounds share some similarities but differ in their specific chemical properties and applications, highlighting the unique aspects of this compound.
Biological Activity
Methyl({[(2R)-piperidin-2-yl]methyl})amine, also known as methyl piperidin-2-ylmethylamine, is a compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is a six-membered nitrogen-containing ring. The specific stereochemistry at the 2-position of the piperidine ring contributes to its unique biological activity. The compound's chemical formula is C6H14N2, and it exists as a dihydrochloride salt in many studies, enhancing its solubility and bioavailability.
Research indicates that this compound interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator. It has been shown to influence several biochemical pathways, particularly those related to neurological functions and cancer treatment.
Key Interactions
- Receptor Modulation : The compound may modulate signaling pathways by binding to specific receptors, affecting physiological processes such as neurotransmission and cell proliferation.
- Enzyme Inhibition : It has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, which could be pivotal in therapeutic applications.
Neurological Disorders
This compound has been investigated for its effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety. Studies have shown that it can enhance neurotransmitter levels in the brain, thereby improving mood and cognitive functions.
Cancer Research
The compound has also been explored for its anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including colon cancer cells .
- Mechanistic Insights : It has been reported to affect microtubule dynamics, which is crucial for cell division, thereby sensitizing cancer cells to apoptosis-inducing agents .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Piperidine | Six-membered ring | Parent structure without additional functional groups |
N-methylpiperidine | Piperidine derivative | Contains a methyl group on nitrogen |
N-methyl-2-pyrrolidone | Five-membered ring | Similar reactivity but different ring structure |
This compound | Piperidine derivative | Specific substitution pattern enhances biological activity |
Case Studies
- Cancer Cell Sensitization : A study demonstrated that this compound significantly increased the sensitivity of colon cancer cells to apoptotic ligands, with an effective dose (ED50) around 115 nM .
- Neurotransmitter Modulation : In animal models, administration of this compound resulted in elevated levels of serotonin and norepinephrine, suggesting potential antidepressant effects.
- Toxicity and Safety Profiles : Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic doses .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-piperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
MGOVUZGBXAFMCY-SSDOTTSWSA-N |
Isomeric SMILES |
CNC[C@H]1CCCCN1 |
Canonical SMILES |
CNCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.